N-(4-Hydroxyphenyl)-5-methylfuran-2-carboxamide
Overview
Description
“N-(4-Hydroxyphenyl)glycine” also known as “Glycin” is a photographic developing agent used in classic black-and-white developer solutions . It is not identical to, but derived from glycine, the proteinogenic amino acid . Another compound “N-(4-Hydroxyphenyl)retinamide” also known as “Fenretinide” is a synthetic retinoid derivative related to vitamin A .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, solubility, melting point, boiling point, and more. For example, “N-Hydroxy-N-(4-hydroxyphenyl)acetamide” has an average mass of 167.162 Da .
Scientific Research Applications
Synthesis of Structurally Related Compounds
Chu, Rao, Zheng, and Xu (2021) explored the synthesis of a compound with structural similarities to N-(4-Hydroxyphenyl)-5-methylfuran-2-carboxamide. They focused on synthesizing 4-methyl-2-phenyl-N-(pyridin-2-yl) thiazole-5-carboxamide, highlighting a rapid and high-yield synthetic route. This study provides insights into the synthesis methods for structurally related compounds (Chu et al., 2021).
Future Directions
The future directions of a compound refer to potential applications and research directions. For instance, “N-(4-Hydroxyphenyl)retinamide” has been investigated for potential use in the treatment of cancer, as well as in the treatment of cystic fibrosis, rheumatoid arthritis, acne, psoriasis, and more . It’s also been found to slow the production and accumulation of a toxin that leads to vision loss in Stargardt’s patients .
properties
IUPAC Name |
N-(4-hydroxyphenyl)-5-methylfuran-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-8-2-7-11(16-8)12(15)13-9-3-5-10(14)6-4-9/h2-7,14H,1H3,(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQMNRQHIORVLKD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=O)NC2=CC=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10650555 | |
Record name | N-(4-Hydroxyphenyl)-5-methylfuran-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10650555 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Hydroxyphenyl)-5-methylfuran-2-carboxamide | |
CAS RN |
915922-65-5 | |
Record name | N-(4-Hydroxyphenyl)-5-methyl-2-furancarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=915922-65-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(4-Hydroxyphenyl)-5-methylfuran-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10650555 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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